![molecular formula C22H25NO6 B1207351 Mecambridine CAS No. 31098-60-9](/img/structure/B1207351.png)
Mecambridine
Overview
Description
Mecambridine is a natural alkaloid known for its potent cytotoxic effects, particularly against human oral squamous cell carcinoma cells. It is derived from plant secondary metabolites and exhibits a complex molecular scaffold, making it a subject of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mecambridine involves multiple steps, starting from the extraction of the natural alkaloid from plant sources. The compound is then purified and subjected to various chemical reactions to obtain the desired structure. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes. The compound is then formulated for research purposes. Detailed industrial methods are often proprietary and not disclosed in public literature .
Chemical Reactions Analysis
Types of Reactions: Mecambridine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Mecambridine has been shown to exhibit significant cytotoxic effects against various cancer cell lines, particularly human oral squamous cell carcinoma (OSCC). Research indicates that this compound induces cell death through several mechanisms:
- Cytotoxicity : An MTT assay demonstrated that this compound has an IC50 value of approximately 50 µM against HSC-3 OSCC cells, indicating a dose-dependent reduction in cell viability .
- Autophagy Induction : this compound triggers autophagy in cancer cells, as evidenced by increased levels of autophagy-associated proteins and the accumulation of autophagic vacuoles . This process is mediated through reactive oxygen species (ROS) generation and alterations in mitochondrial membrane potential.
- Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and proliferation, specifically the mechanistic target of rapamycin/phosphoinositide 3-kinase/protein kinase B (mTOR/PI3K/Akt) pathway. Treatment with this compound results in downregulation of mTOR and PI3K/Akt protein expressions, further supporting its role as a potential anticancer agent .
Study 1: this compound in OSCC Treatment
A study conducted on HSC-3 OSCC cells revealed that this compound significantly reduces cell viability and induces autophagy. The researchers utilized various assays to assess the effects:
- MTT Assay : Confirmed dose-dependent cytotoxicity with an IC50 of 50 µM.
- Western Blot Analysis : Showed increased expression of LC3-II and decreased levels of p62, indicating active autophagic processes.
- Flow Cytometry : Demonstrated elevated ROS levels and reduced mitochondrial membrane potential in treated cells .
Study 2: Comparative Analysis with Other Alkaloids
In comparative studies involving other alkaloids, this compound exhibited superior anticancer activity relative to compounds like corydaline and hydrastine. This highlights its potential as a lead molecule for developing new cancer therapies .
Data Summary
Parameter | This compound | Comparison (Other Alkaloids) |
---|---|---|
IC50 (OSCC HSC-3) | 50 µM | Higher than corydaline |
Mechanism | ROS-mediated autophagy | Varies among other alkaloids |
Signaling Pathway | mTOR/PI3K/Akt | Not consistently targeted |
Mechanism of Action
Mecambridine exerts its effects through several molecular targets and pathways:
Cytotoxic Effects: Induces cell death in cancer cells by disrupting mitochondrial membrane potential and generating reactive oxygen species.
Autophagy Induction: Modulates the mechanistic target of rapamycin/phosphoinositide 3-kinase/protein kinase B (mTOR/PI3K/Akt) signaling pathway, leading to autophagic cell death.
Comparison with Similar Compounds
Mecambridine is unique among alkaloids due to its specific molecular structure and potent cytotoxic effects. Similar compounds include:
Vincristine: Another alkaloid with anticancer properties.
Vinblastine: Known for its use in chemotherapy.
Paclitaxel: A natural product with significant anticancer activity.
While these compounds share some pharmacological properties, this compound’s unique molecular scaffold and specific mechanism of action distinguish it from other alkaloids .
Biological Activity
Mecambridine is a natural alkaloid derived from the plant genus Papaver, specifically noted for its potential anticancer properties. Recent studies have focused on its biological activity, particularly its effects on human oral squamous cell carcinoma (OSCC) cells. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.
Anticancer Effects
This compound has been shown to exhibit significant cytotoxic effects against OSCC HSC-3 cells. The compound's mechanism involves the induction of autophagy and modulation of key signaling pathways.
- Cytotoxicity : In vitro studies using the MTT assay demonstrated that this compound has an IC50 value of 50 µM, indicating its effectiveness in reducing cell viability in a dose-dependent manner .
- Autophagy Induction : The compound promotes autophagic cell death, which is crucial for its anticancer activity. This process is associated with alterations in reactive oxygen species (ROS) levels and mitochondrial membrane potential .
The biological activity of this compound is primarily mediated through the following mechanisms:
- ROS Generation : this compound induces oxidative stress by increasing ROS levels, which can lead to cellular damage and apoptosis in cancer cells .
- Signaling Pathway Modulation : The compound affects the mTOR/PI3K/Akt signaling pathway, which plays a critical role in cell growth and survival. By modulating this pathway, this compound enhances autophagy and inhibits tumor growth .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other known alkaloids from the Papaver genus:
Compound | IC50 (µM) | Mechanism of Action | Target Cells |
---|---|---|---|
This compound | 50 | Induces autophagy; modulates mTOR/PI3K/Akt | HSC-3 OSCC cells |
Papaverine | 40 | Inhibits mitochondrial metabolism | Various cancer cell lines |
Noscapine | 35 | Targets EGFR; induces apoptosis | Glioblastoma cells |
Sanguinarine | 30 | ROS generation; cell cycle arrest | Hepatocarcinoma HepG-2 cells |
Study on OSCC Cells
A pivotal study investigated the effects of this compound on HSC-3 cells. The findings revealed that:
- Cytotoxic Effects : this compound significantly reduced cell viability at concentrations above its IC50.
- Autophagic Response : The study confirmed that this compound triggers autophagy as a response to increased ROS levels, which was validated through Western blot analysis of autophagy-associated proteins .
Implications for Cancer Therapy
The research suggests that this compound could serve as a potential therapeutic agent for treating OSCC due to its ability to induce autophagic cell death and inhibit critical survival pathways in cancer cells. Further studies are warranted to explore its efficacy in clinical settings and its safety profile.
Properties
IUPAC Name |
[(1S)-3,17,18-trimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15,17,19-hexaen-19-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-25-17-7-13-9-23-5-4-12-6-18-21(29-11-28-18)22(27-3)19(12)16(23)8-14(13)15(10-24)20(17)26-2/h6-7,16,24H,4-5,8-11H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZGHQFMKACAHM-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CC3C4=C(C5=C(C=C4CCN3CC2=C1)OCO5)OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C[C@H]3C4=C(C5=C(C=C4CCN3CC2=C1)OCO5)OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953198 | |
Record name | (10,11,14-Trimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-12-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31098-60-9 | |
Record name | (-)-Mecambridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31098-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mecambridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10,11,14-Trimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-12-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.